methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate
Description
This compound is a chiral α-amino acid derivative featuring:
- A methyl ester group at the carboxylate position.
- A tert-butoxycarbonyl (Boc) -protected amino group in the (2R) configuration.
- A 4-(trifluoromethanesulfonyloxy)phenyl substituent, which introduces strong electron-withdrawing and leaving-group properties.
Its molecular weight is 413.37 g/mol (based on the (2S)-enantiomer in ), and it is typically stored under dry, room-temperature conditions . The trifluoromethanesulfonyloxy (triflate) group enhances reactivity in nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry and peptide synthesis.
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO7S/c1-14(2,3)25-13(21)19-11(12(20)24-4)9-5-7-10(8-6-9)26-27(22,23)15(16,17)18/h5-8,11H,1-4H3,(H,19,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWXVVSPWNKHBK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313490-19-6 | |
| Record name | methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate, also known by its CAS number 313490-19-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure features a tert-butoxycarbonyl group, which is significant for its stability and reactivity in biological environments.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 413.366 g/mol |
| Purity | 96.00% |
| Storage Temperature | Ambient |
| CAS Number | 313490-19-6 |
The compound's biological activity primarily stems from its ability to interact with various biological targets. The presence of the trifluoromethane sulfonyloxy group enhances its electrophilic nature, potentially allowing it to act as a reactive intermediate in biochemical processes.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, as indicated by its ability to modulate cytokine production in vitro. This suggests potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Some studies have reported that this compound demonstrates antimicrobial properties against specific bacterial strains, indicating a possible role in treating infections.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting significant anticancer potential.
Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings indicated that treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 40%, supporting its role as an anti-inflammatory agent.
Study 3: Antimicrobial Properties
Research conducted by a team at a leading pharmaceutical university assessed the antimicrobial activity against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effectiveness against this pathogen.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variation on the Phenyl Ring
The phenyl ring substituent critically influences electronic properties and reactivity. Key comparisons include:
Key Observations :
- The triflate group in the target compound enhances its utility in Suzuki or Buchwald-Hartwig couplings, whereas hydroxyl or alkoxy analogues lack such reactivity.
Stereochemical Variations
The (2R) configuration distinguishes the target compound from its enantiomers and diastereomers:
Key Observations :
Functional Group Modifications
Amino Protection Strategies
The Boc group is a common protecting strategy, but alternatives exist:
Key Observations :
- Bis-Boc protection () offers greater stability but may hinder reactivity in subsequent coupling reactions.
Ester Group Variations
Replacing the methyl ester with ethyl or benzyl esters alters pharmacokinetics:
Key Observations :
- Ethyl esters generally exhibit longer half-lives in biological systems compared to methyl esters .
Preparation Methods
The synthesis generally employs carbamate protection , aryl sulfonation , and esterification steps, with key transformations such as trifluoromethanesulfonyloxy group introduction and stereoselective amino protection . The process can be summarized as:
- Preparation of the aromatic precursor bearing the sulfonyloxy group
- Introduction of the amino group with tert-butoxycarbonyl (Boc) protection
- Esterification to form the methyl ester of the amino acid derivative
Preparation of the Aromatic Sulfonate Intermediate
2.1 Synthesis of 4-(Trifluoromethane)sulfonyloxy)phenyl derivatives
This step involves sulfonation of phenol or phenol-like intermediates followed by trifluoromethanesulfonyloxy group installation:
- Reaction Conditions:
- Starting with phenol derivatives
- Sulfonation using trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid in the presence of a base such as pyridine or triethylamine
- Purification via chromatography or recrystallization
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonic anhydride | Dichloromethane | 0°C to room temp | ~70% | Patent WO2006114401A2 |
Introduction of the Amino Group with Boc Protection
3.1 Nucleophilic Aromatic Substitution or Coupling
- The amino group is introduced via coupling reactions, often employing carbamate protection (Boc group):
Starting from the amino acid precursor (e.g., methyl amino acid derivatives)
- Reaction Conditions:
- Use of Boc anhydride (Boc2O) in the presence of a base such as triethylamine
- Solvent: dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Reaction time: 2–4 hours
| Reagent | Solvent | Base | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Boc2O | Dichloromethane | Triethylamine | 0°C to RT | ~85% | Efficient Boc protection |
- The Boc-protected amino intermediate is stable and suitable for subsequent coupling steps, as reported in patent WO2006114401A2.
Coupling with the Aromatic Sulfonate
The amino-Boc protected intermediate reacts with the sulfonate derivative via amide bond formation :
-
- Coupling agents such as BOP-Cl or CDI (Carbonyldiimidazole)
- Organic base: DIPEA or TEA
- Solvent: dichloromethane or acetonitrile
-
- Temperature: 0°C to room temperature
- Duration: 12–24 hours
| Reagent | Solvent | Base | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| BOP-Cl | Dichloromethane | DIPEA | 0°C to RT | ~80% | Efficient amide formation |
- The use of BOP-Cl facilitates high-yield amide coupling with minimal racemization, as detailed in patent WO2006114401A2.
Esterification to Form the Methyl Ester
5.1 Methylation of the Carboxylic Acid
The free acid is methylated to produce the methyl ester:
-
- Methyl iodide or methyl sulfate
- Base: potassium carbonate or sodium hydride
- Solvent: acetone or dimethylformamide (DMF)
-
- Temperature: room temperature to 50°C
- Duration: 4–8 hours
| Reagent | Solvent | Base | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Methyl iodide | Acetone | K2CO3 | RT to 50°C | ~90% | High efficiency |
- Methylation proceeds smoothly under these conditions, with minimal side reactions, as supported by patent literature.
Final Purification and Characterization
- The crude product is purified via flash chromatography or preparative HPLC.
- The stereochemistry at the chiral center is maintained through stereoselective synthesis or chiral resolution techniques.
Summary of Key Data and Conditions
| Step | Reagents | Solvent | Temperature | Typical Yield | References |
|---|---|---|---|---|---|
| Sulfonation | Trifluoromethanesulfonic anhydride | DCM | 0°C to RT | ~70% | WO2006114401A2 |
| Boc Protection | Boc2O | DCM | 0°C to RT | ~85% | WO2006114401A2 |
| Amide Coupling | BOP-Cl or CDI | DCM | 0°C to RT | ~80% | WO2006114401A2 |
| Esterification | Methyl iodide | Acetone | RT to 50°C | ~90% | Patent data |
Notes and Considerations
- Stereochemistry: The (2R) configuration is typically preserved during coupling and protection steps, with stereoselectivity controlled by chiral starting materials or chiral catalysts.
- Purity and Characterization: Final compounds are characterized via NMR, MS, and chiral HPLC to confirm stereochemistry and purity.
- Safety: Handling of trifluoromethanesulfonic anhydride and methyl iodide requires appropriate safety measures due to their corrosive and toxic nature.
Q & A
Q. What are the optimal synthetic routes for preparing methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring and stereoselective introduction of the Boc-protected amino group. Key steps include:
Triflate Installation : Reacting 4-hydroxyphenylacetate derivatives with trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane (DCM) at -78°C to install the triflyloxy group .
Chiral Amino Group Introduction : Enantioselective α-amination using chiral catalysts (e.g., Evans’ oxazaborolidines) to establish the (2R)-configuration .
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like DMAP (4-dimethylaminopyridine) .
Critical parameters: Control reaction temperature during triflate installation to avoid decomposition, and use chiral HPLC to confirm enantiomeric excess (>98%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign the Boc group (δ ~1.4 ppm for tert-butyl), triflyloxy aromatic protons (δ ~7.5–8.0 ppm), and ester methyl (δ ~3.7 ppm). Use DEPT-135 to distinguish CH2 and CH3 groups .
- IR Spectroscopy : Confirm ester carbonyl (~1740 cm<sup>-1</sup>), Boc carbamate (~1680 cm<sup>-1</sup>), and triflyl S=O stretches (~1400 cm<sup>-1</sup>) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]<sup>+</sup> with <1 ppm error .
Q. How does the trifluoromethanesulfonyloxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The triflyloxy group acts as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:
- Catalyst Selection : Use Pd(PPh3)4 or PdCl2(dppf) with arylboronic acids in THF/water (3:1) at 80°C .
- Side Reactions : Monitor for protode-triflation under basic conditions; optimize pH to minimize hydrolysis .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee) .
- Circular Dichroism (CD) : Correlate CD spectra with computed electronic transitions (TD-DFT) to confirm the (2R)-configuration .
- X-ray Crystallography : Resolve crystal structures (e.g., triclinic P1 space group) to unambiguously confirm stereochemistry .
Q. What strategies resolve discrepancies in <sup>19</sup>F NMR data for triflyloxy-containing analogs?
- Methodological Answer :
- Solvent Effects : Record spectra in deuterated DMSO to enhance signal resolution; triflyl <sup>19</sup>F signals appear at δ ~-75 to -80 ppm .
- Dynamic NMR : Use variable-temperature studies to detect conformational exchange broadening (e.g., hindered rotation of the triflyl group) .
- Computational Validation : Compare experimental <sup>19</sup>F shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .
Q. How does the Boc group affect the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group deprotects at pH <2 (e.g., HCl/dioxane), forming a free amine. Monitor by TLC (silica, ethyl acetate/hexane) .
- Basic Conditions : The ester hydrolyzes preferentially over Boc cleavage in NaOH/MeOH (1:1) at 50°C. Use pH-stat titration to quantify hydrolysis rates .
- Long-Term Stability : Store at -20°C under argon; DSC analysis shows decomposition onset at 180°C .
Q. What computational methods predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of serine proteases (e.g., trypsin) to model binding. The triflyl group may occupy hydrophobic S1 pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD <2 Å, hydrogen bond persistence >70% .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog modifications (e.g., replacing triflyl with tosyl) to prioritize synthetic targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
